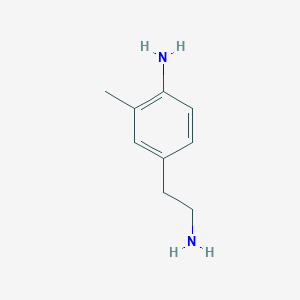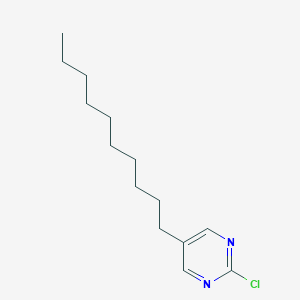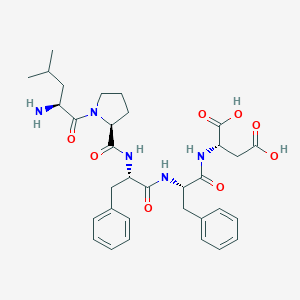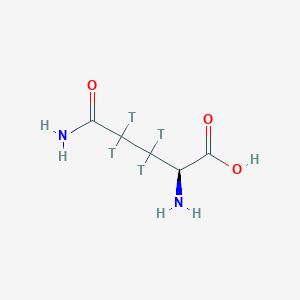
4-(2-Aminoethyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2-methylaniline, also known as 4-MTA, is a synthetic drug that belongs to the amphetamine family. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its euphoric and stimulating effects. However, due to its potential for adverse health effects, it has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA).
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2-methylaniline involves the stimulation of the central nervous system through the release of dopamine, norepinephrine, and serotonin. This results in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-2-methylaniline are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, while decreasing appetite and inducing insomnia. Long-term use can lead to neurotoxicity and damage to the serotonin-producing cells in the brain.
实验室实验的优点和局限性
4-(2-Aminoethyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the serotonin transporter, making it useful in studies of depression and anxiety. However, its potential for adverse health effects and its classification as a Schedule I drug limit its use in human studies.
未来方向
Future research on 4-(2-Aminoethyl)-2-methylaniline could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies could also explore the neurotoxic effects of long-term use and the development of safer, non-neurotoxic analogs. Additionally, research could investigate the potential for 4-(2-Aminoethyl)-2-methylaniline to be used as a tool in neuroscience research, particularly in studies of the serotonin system.
合成方法
The synthesis of 4-(2-Aminoethyl)-2-methylaniline involves the reaction of 4-methylphenylacetonitrile with ethylenediamine in the presence of a reducing agent. The resulting product is then purified through a series of chemical processes, including acid-base extraction and recrystallization.
科学研究应用
Despite its classification as a Schedule I drug, 4-(2-Aminoethyl)-2-methylaniline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin transporter, which could make it useful in the treatment of depression and anxiety disorders.
属性
CAS 编号 |
180149-39-7 |
|---|---|
产品名称 |
4-(2-Aminoethyl)-2-methylaniline |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2-methylaniline |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI 键 |
NHJXRJKKURRLNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCN)N |
规范 SMILES |
CC1=C(C=CC(=C1)CCN)N |
同义词 |
Benzeneethanamine, 4-amino-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)



![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)


![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)